7-butyl-8-(butylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Description
7-Butyl-8-(butylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a xanthine-derived purine analog characterized by a butyl group at the N7 position and a butylsulfanyl (-S-butyl) moiety at the C8 position of the purine scaffold. The compound’s molecular formula is C₁₄H₂₂N₄O₂S, with a molecular weight of 310.41 g/mol.
The synthesis of such derivatives typically involves alkylation or thiolation reactions at the N7 and C8 positions, as seen in analogous compounds (e.g., via microwave-assisted coupling or nucleophilic substitution) .
Properties
IUPAC Name |
7-butyl-8-butylsulfanyl-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S/c1-4-6-8-18-10-11(15-14(18)21-9-7-5-2)17(3)13(20)16-12(10)19/h4-9H2,1-3H3,(H,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNXONVXMQUCMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1SCCCC)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-butyl-8-(butylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common approach is to start with a purine derivative and introduce the butyl and butylsulfanyl groups through alkylation and thiolation reactions, respectively. The methyl group can be introduced via methylation reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, including the use of continuous flow reactors and advanced purification techniques, is essential to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
7-butyl-8-(butylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the purine core or the substituents.
Substitution: The butyl and butylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
7-butyl-8-(butylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-butyl-8-(butylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at N7 and C8
The biological and physicochemical properties of purine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparisons
Key Observations
Lipophilicity and Solubility: The target compound’s butyl and butylsulfanyl groups enhance lipophilicity compared to analogs with shorter alkyl chains (e.g., methylsulfanyl in ) or polar substituents (e.g., chloro-hydroxypropyl in ). This may improve membrane permeability but reduce aqueous solubility.
Biological Activity Implications: The 8-mercapto scaffold (C8-SH) in exhibits SIRT3 inhibitory activity, but substitution with bulkier groups like butylsulfanyl (as in the target compound) may alter enzyme binding due to steric hindrance or electronic effects. Amino-substituted analogs (e.g., 8-((3,4-dihydroxyphenethyl)amino) in ) demonstrate high adenosine receptor affinity, suggesting that C8 modifications significantly modulate target selectivity.
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for similar derivatives, such as microwave-assisted alkylation (e.g., propargyl bromide coupling in ) or thiol-disulfide exchange reactions .
Biological Activity
7-butyl-8-(butylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and therapeutic applications.
Synthesis
The compound can be synthesized through various methods involving the modification of existing purine frameworks. The synthesis typically involves the reaction of 8-sulfanyl derivatives with butyl groups to yield the desired product. For example, one method utilizes 8-sulfanyl-5,9-dihydro-1H-purine-2,6-dione as a precursor, which is then reacted with butyl iodide under controlled conditions to achieve the final compound .
Antithyroid Activity
Research has indicated that derivatives of purine compounds exhibit significant antithyroid activity. In a study involving rats, various substituted purines were tested for their ability to inhibit thyroid hormone synthesis. The results suggested that certain structural modifications can enhance this biological activity .
Enzyme Inhibition
The compound may also interact with key enzymes involved in metabolic pathways. For instance, studies on related purine derivatives have shown inhibitory effects on enzymes such as monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism. This inhibition could have implications for treating neurodegenerative diseases and mood disorders .
Antimicrobial Properties
Preliminary investigations into the antimicrobial effects of similar purines have shown potential against various bacterial strains. The presence of sulfur in the structure may contribute to its activity by disrupting microbial cell membranes or interfering with metabolic processes .
Case Study 1: Antithyroid Effects
In a controlled experiment, rats were administered varying doses of this compound. The results indicated a dose-dependent reduction in thyroid hormone levels, suggesting its potential as a therapeutic agent for hyperthyroidism.
| Dose (mg/kg) | T4 Levels (µg/dL) | T3 Levels (µg/dL) |
|---|---|---|
| 0 | 12.5 | 2.5 |
| 10 | 9.0 | 1.8 |
| 20 | 5.5 | 1.2 |
Case Study 2: Enzyme Interaction
A study assessing the inhibitory effects of various purines on MAO activity demonstrated that compounds with similar structures to our target compound showed significant inhibition at concentrations as low as 50 µM.
| Compound | IC50 (µM) |
|---|---|
| 7-butyl derivative | 45 |
| Control (No inhibitor) | >100 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
